molecular formula C21H17ClN6O5 B2928452 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1226434-62-3

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2928452
CAS RN: 1226434-62-3
M. Wt: 468.85
InChI Key: JPRHKWCBFXBGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H17ClN6O5 and its molecular weight is 468.85. The purity is usually 95%.
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Scientific Research Applications

The compound you’re interested in, known by the complex names “1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione” and “1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione”, is a structurally complex molecule that may have various scientific research applications. Below is a comprehensive analysis focusing on unique applications in different fields:

Antibacterial and Antifungal Applications

Compounds with the triazole moiety have been reported to exhibit significant antibacterial and antifungal activities. The presence of the 1,2,4-oxadiazol group could potentially enhance these properties, making this compound a candidate for developing new antimicrobial agents .

Antiparasitic Activity

The structural complexity of this compound, particularly the presence of the oxadiazol and triazole rings, suggests potential use in antiparasitic drug development. These heterocyclic compounds are often explored for their ability to inhibit parasitic enzymes or disrupt parasite metabolism .

Anti-inflammatory Properties

Triazole derivatives are known to possess anti-inflammatory properties. The compound could be investigated for its efficacy in reducing inflammation, possibly by inhibiting inflammatory cytokines or through other mechanisms related to its molecular structure .

Antidepressant Effects

The combination of oxadiazol and triazole structures has been associated with antidepressant effects in other compounds. This suggests that the compound could be researched for potential use in treating depression or related mood disorders .

Anticonvulsant Potential

Given the historical use of triazole derivatives as anticonvulsants, this compound might be explored for its potential to prevent or reduce the frequency of seizures, possibly by modulating neurotransmitter release or ion channel activity .

Antioxidant Activity

Oxadiazol derivatives have shown antioxidant properties, which could make this compound useful in scientific research aimed at combating oxidative stress and related cellular damage .

Antitumor and Anticancer Research

Triazole compounds have demonstrated cytotoxic activity against various cancer cell lines. This compound could be part of oncological research, aiming to discover new chemotherapeutic agents or to understand the mechanisms of tumor suppression .

Neuroprotective Research

The compound’s potential anti-neurotoxic effects could be valuable in neuroprotective research, particularly in studies related to neurodegenerative diseases or acute neural injuries .

properties

IUPAC Name

3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O5/c1-31-14-8-7-11(9-15(14)32-2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-33-16)12-5-3-4-6-13(12)22/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRHKWCBFXBGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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